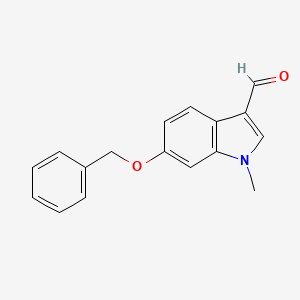

6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including nucleophilic substitution reactions. Paper discusses the use of 1-methoxy-6-nitroindole-3-carbaldehyde as an electrophile that reacts regioselectively with different nucleophiles to yield trisubstituted indole derivatives. This suggests that a similar approach could potentially be applied to synthesize the compound "6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde" by choosing appropriate nucleophiles and reaction conditions to introduce the benzyloxy and methyl groups at the desired positions on the indole ring.

Molecular Structure Analysis

Indole derivatives often exhibit interesting molecular structures due to intramolecular hydrogen bonding and π-π stacking interactions. Paper describes the crystal structure of a related compound, which features intramolecular C–H···O and O–H···N hydrogen bonds forming S(5) and S(6) rings, respectively. Additionally, intermolecular π-π stacking links molecules into dimers, and further hydrogen bonding creates a three-dimensional framework. These structural motifs could be relevant to "this compound," as the presence of substituents can influence the formation of such interactions and the overall crystal structure.

Chemical Reactions Analysis

Indole carbaldehydes can participate in various chemical reactions, including nucleophilic substitution, as mentioned in paper . The reactivity of such compounds is influenced by the electronic properties of the substituents. For example, the presence of an electron-withdrawing nitro group in 1-methoxy-6-nitroindole-3-carbaldehyde facilitates nucleophilic attack at the 2-position. In the case of "this compound," the benzyloxy group might affect the reactivity of the aldehyde group, potentially leading to different reaction pathways or products.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are closely related to their molecular structure. The presence of hydrogen bonds, as seen in paper , where 5-bromo-1H-indole-3-carbaldehyde forms hydrogen-bonded ribbons, can significantly influence the compound's melting point, solubility, and crystal habit. The electronic nature of the substituents also affects the compound's UV-Vis and IR spectroscopic properties, as well as its reactivity and stability. While the exact properties of "this compound" are not discussed in the provided papers, similar compounds' properties can provide a basis for predicting its behavior.

Aplicaciones Científicas De Investigación

Catalytic Applications

Research has demonstrated the synthesis of compounds with an indole core, such as 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, and their applications as catalysts in chemical reactions. For example, palladacycles derived from these indole-based compounds have been found efficient as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, showcasing their potential in facilitating bond-forming reactions with high efficiency and selectivity (Singh et al., 2017).

Synthesis of Heterocyclic Compounds

Indole derivatives, including those related to "6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde," have been utilized in the synthesis of a wide array of heterocyclic compounds. Notably, the efficient syntheses of substituted carbazoles and cyclopent[b]indoles have been achieved through reactions involving indole derivatives. These methodologies highlight the versatility of indole-based compounds in synthesizing complex heterocyclic structures with potential applications in drug discovery and materials science (Katritzky et al., 1996).

Nanocatalysis and Green Chemistry

The utility of indole-3-carbaldehyde in green chemistry has been explored through its role in nanocatalysed Knoevenagel condensation reactions. Such applications underscore the importance of indole derivatives in developing environmentally friendly and economically viable synthetic routes for organic compounds. These advancements are particularly relevant in the synthesis of compounds with anti-inflammatory, antimicrobial, and antitumor activities, highlighting the potential of indole-based compounds in medicinal chemistry and green synthesis approaches (Madan, 2020).

Propiedades

IUPAC Name |

1-methyl-6-phenylmethoxyindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-18-10-14(11-19)16-8-7-15(9-17(16)18)20-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHSLEJKTVSULX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)

![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)

![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)

![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)

![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2516522.png)

![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)